molecular formula C18H17FN2O4 B12496887 N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12496887
M. Wt: 344.3 g/mol
InChI Key: RFRNMSGNANWOSM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Acetylation: The final step might involve the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazine ring.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
  • N-(3-fluoro-4-hydroxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro and methoxy groups might enhance its stability, bioavailability, or interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H17FN2O4

Molecular Weight

344.3 g/mol

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C18H17FN2O4/c1-11-3-5-14-16(7-11)25-10-18(23)21(14)9-17(22)20-12-4-6-15(24-2)13(19)8-12/h3-8H,9-10H2,1-2H3,(H,20,22)

InChI Key

RFRNMSGNANWOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC(=C(C=C3)OC)F

Origin of Product

United States

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